N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide

Description

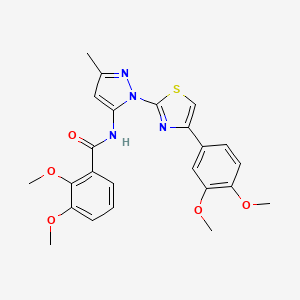

This compound is a heterocyclic benzamide derivative featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group, a pyrazole ring with a methyl substituent, and a 2,3-dimethoxybenzamide moiety. The thiazole and pyrazole rings contribute to rigidity and hydrogen-bonding capacity, while the methoxy groups may enhance solubility and metabolic stability .

Properties

IUPAC Name |

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5S/c1-14-11-21(26-23(29)16-7-6-8-19(31-3)22(16)33-5)28(27-14)24-25-17(13-34-24)15-9-10-18(30-2)20(12-15)32-4/h6-13H,1-5H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTKBYRMMQHCCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, and van der waals interactions.

Biochemical Pathways

Thiazole derivatives have been shown to influence a variety of biochemical pathways, often resulting in the modulation of enzymatic activity, protein-protein interactions, and cellular signaling processes.

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles, moderate metabolism, and efficient excretion.

Biological Activity

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide is a complex synthetic organic compound belonging to the thiazole derivative class. Its intricate structure features a thiazole ring, a pyrazole ring, and a benzamide moiety, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It can bind to various receptors, potentially influencing cellular signaling pathways that regulate growth and apoptosis.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds containing similar structural motifs. For instance, derivatives exhibiting thiazole and pyrazole functionalities have demonstrated significant DPPH radical scavenging activity. In comparative assessments, compounds with IC50 values ranging from 4.67 μg/mL to 45.32 μg/mL were reported, indicating a promising antioxidant profile for related structures .

Anticancer Properties

Research has indicated that thiazole and pyrazole derivatives possess anticancer properties. A study exploring various substituted pyrazoles found that certain compounds exhibited superior anti-inflammatory activity compared to established drugs like diclofenac sodium . The mechanisms underlying these effects often involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Study on Anticancer Activity

A notable study screened a library of compounds for anticancer properties using multicellular spheroids as a model system. The findings revealed that specific derivatives of thiazole and pyrazole exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through structure-activity relationship studies. Modifications to the thiazole and pyrazole rings have been systematically investigated to optimize potency against specific biological targets. These studies emphasize the importance of functional groups in enhancing interaction with target sites.

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile precursor for synthesizing more complex organic molecules.

- Coordination Chemistry : It can act as a ligand in coordination complexes due to its ability to coordinate with metal ions.

Biology

- Antimicrobial Activity : Studies have indicated that the compound exhibits significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research has shown potential in reducing inflammation markers in vitro and in vivo models.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

Medicine

- Therapeutic Agent : Investigated for its potential use in treating diseases such as cancer and inflammatory disorders due to its bioactive properties.

- Drug Development : The compound is being explored for formulation into new therapeutic agents that target specific biological pathways.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus, suggesting potential for pharmaceutical applications. |

| Study 2 | Anti-inflammatory Effects | In vivo studies showed a reduction in TNF-alpha levels when administered to animal models, indicating anti-inflammatory potential. |

| Study 3 | Anticancer Properties | In vitro tests revealed inhibition of proliferation in breast cancer cell lines, opening avenues for cancer therapy research. |

Comparison with Similar Compounds

Substituent Variations on the Thiazole-Attached Phenyl Group

A closely related analog, N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide (), replaces the 3,4-dimethoxy groups with a single 4-ethoxy substituent. Key differences include:

- Steric Impact : The 3,4-dimethoxy configuration introduces ortho-substitution steric hindrance, which is absent in the para-ethoxy analog. This may influence binding pocket accessibility.

- Solubility : Ethoxy’s longer alkyl chain could marginally increase lipophilicity compared to methoxy groups.

Comparison with Fluorosilyl-Containing Benzamide Derivatives

describes SiFA-M-FP, a compound with a 2,3-dimethoxybenzamide group but a distinct di-tert-butylfluorosilylphenyl maleimide moiety. Notable contrasts include:

- Synthetic Route : SiFA-M-FP is synthesized via thiol-maleimide coupling, a click chemistry approach, whereas the target compound likely employs Hantzsch thiazole synthesis or pyrazole cyclocondensation.

Implications for Pharmacological Activity

While pharmacological data for the target compound is absent in the provided evidence, structural comparisons suggest:

- Target Selectivity : The 3,4-dimethoxy groups may favor interactions with kinases or GPCRs requiring aromatic stacking, whereas bulkier analogs (e.g., fluorosilyl derivatives) might target hydrophobic enzyme pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.